6-Amino-4-(3,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-(3,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the class of pyrazole derivatives. Pyrazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique structure that combines a pyrazole ring with a pyrano ring, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(3,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-step process. One common method includes the reaction of 3,4-dichlorobenzaldehyde with malononitrile and hydrazine hydrate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate, which is then cyclized to produce the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(3,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the dichlorophenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
6-Amino-4-(3,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 6-Amino-4-(3,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-(2,6-dichlorophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(3,4-diethoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-3-tert-butyl-4-(2,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
The uniqueness of 6-Amino-4-(3,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile lies in its specific substitution pattern and the presence of both amino and cyano groups. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
CAS No. |
315244-85-0 |
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Molecular Formula |
C14H10Cl2N4O |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
6-amino-4-(3,4-dichlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C14H10Cl2N4O/c1-6-11-12(7-2-3-9(15)10(16)4-7)8(5-17)13(18)21-14(11)20-19-6/h2-4,12H,18H2,1H3,(H,19,20) |
InChI Key |
ZCLQCDNEWGXHBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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